molecular formula C9H10Br2 B14064098 3-Bromo-5-ethylbenzyl bromide

3-Bromo-5-ethylbenzyl bromide

Cat. No.: B14064098
M. Wt: 277.98 g/mol
InChI Key: XEOGUQGGGHGUOT-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylbenzyl bromide is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromomethyl group and an ethyl group. This compound is a derivative of benzyl bromide and is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-ethylbenzyl bromide can be synthesized through the bromination of 5-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of benzylic bromides, including this compound, often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) in a continuous flow mode, which allows for high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethylbenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethylbenzyl bromide is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylbenzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive and can be easily substituted by nucleophiles. This reactivity is due to the stabilization of the benzylic carbocation intermediate through resonance with the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: C6H5CH2Br

    3-Bromo-5-methylbenzyl Bromide: C8H8Br2

    3-Bromo-5-chlorobenzyl Bromide: C7H6Br2Cl

Comparison

3-Bromo-5-ethylbenzyl bromide is unique due to the presence of both a bromomethyl and an ethyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds. For example, benzyl bromide lacks the ethyl group, which affects its reactivity and applications .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-5-ethylbenzene

InChI

InChI=1S/C9H10Br2/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5H,2,6H2,1H3

InChI Key

XEOGUQGGGHGUOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)CBr

Origin of Product

United States

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